Superior TRPM8 Receptor Potency: WS-5 EC50 is 11.8-Fold More Potent than WS-3
In a high-throughput in vitro screen, WS-5 displayed a substantially higher potency for the TRPM8 receptor compared to its close structural analogs WS-3 and WS-23 [1]. This greater potency can translate to lower use levels in product formulations to achieve the same cooling intensity.
| Evidence Dimension | TRPM8 Receptor Half-Maximal Effective Concentration (EC50) |
|---|---|
| Target Compound Data | 0.5 μM |
| Comparator Or Baseline | WS-3: 5.9 μM; WS-23: 2.2 μM |
| Quantified Difference | WS-5 is 11.8-fold more potent than WS-3 and 4.4-fold more potent than WS-23. |
| Conditions | High-throughput screening assay measuring TRPM8 channel activation. |
Why This Matters
For procurement, higher potency justifies selection when a strong cooling effect is needed at a minimal concentration, potentially reducing formulation costs and off-target flavor impacts.
- [1] Johnson, S., Tian, M., Sheldon, G., & Dowd, E. (2018). Trigeminal Receptor Study of High-Intensity Cooling Agents. Journal of Agricultural and Food Chemistry, 66(10), 2319–2323. View Source
